2-Furancarboxamide, N,N'-carbonimidoylbis[5-chloro-
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Overview
Description
2-Furancarboxamide, N,N’-carbonimidoylbis[5-chloro-] is a chemical compound with a complex structure that includes a furan ring and chlorinated amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N,N’-carbonimidoylbis[5-chloro-] typically involves the reaction of 2-furancarboxylic acid with chlorinated amines under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-Furancarboxamide, N,N’-carbonimidoylbis[5-chloro-] involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N,N’-carbonimidoylbis[5-chloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The chlorinated groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
2-Furancarboxamide, N,N’-carbonimidoylbis[5-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N,N’-carbonimidoylbis[5-chloro-] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxamide, N-methyl-: A similar compound with a methyl group instead of chlorinated amide groups.
2-Furancarboxamide, N-tetrahydrofurfuryl-: Another related compound with a tetrahydrofurfuryl group.
Uniqueness
2-Furancarboxamide, N,N’-carbonimidoylbis[5-chloro-] is unique due to its chlorinated amide groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
62120-19-8 |
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Molecular Formula |
C11H7Cl2N3O4 |
Molecular Weight |
316.09 g/mol |
IUPAC Name |
5-chloro-N-[N'-(5-chlorofuran-2-carbonyl)carbamimidoyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O4/c12-7-3-1-5(19-7)9(17)15-11(14)16-10(18)6-2-4-8(13)20-6/h1-4H,(H3,14,15,16,17,18) |
InChI Key |
PBILRIRZQAWZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(=O)NC(=NC(=O)C2=CC=C(O2)Cl)N |
Origin of Product |
United States |
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